3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a thiophene ring, and a triazolopyridazine ring. These components are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual rings, followed by their connection through a series of reactions. The exact synthetic route would depend on the desired final product and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and triazolopyridazine rings are aromatic, meaning they have a stable, cyclic arrangement of pi electrons. The benzamide group contains a carbonyl (C=O) and an amide (NH2) group, which could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The thiophene ring is electron-rich and could potentially undergo electrophilic aromatic substitution. The amide group in the benzamide portion could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the various functional groups .Scientific Research Applications
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- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
- The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Safety And Hazards
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further developed and optimized through medicinal chemistry techniques. This could involve modifying the structure to improve potency, selectivity, or pharmacokinetic properties .
properties
IUPAC Name |
3,4-difluoro-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5OS/c18-11-4-3-10(8-12(11)19)17(25)20-9-16-22-21-15-6-5-13(23-24(15)16)14-2-1-7-26-14/h1-8H,9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTIWZNHBZEMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=C(C=C4)F)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide |
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